molecular formula C19H17N3O3S2 B4153065 N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide

Cat. No.: B4153065
M. Wt: 399.5 g/mol
InChI Key: RAPJXMSJKVHLCE-UHFFFAOYSA-N
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Description

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide is a complex organic compound that features a thiadiazole ring and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazide derivatives with carboxylic acids under acidic conditions.

    Attachment of the Xanthene Core: The xanthene moiety can be introduced through a coupling reaction, often facilitated by a catalyst such as palladium in the presence of a base.

    Final Coupling: The final step involves coupling the thiadiazole derivative with the xanthene derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can yield thiols or thioethers.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt protein-protein interactions, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide: shares similarities with other thiadiazole and xanthene derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of a thiadiazole ring and a xanthene core, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-24-10-11-26-19-22-21-18(27-19)20-17(23)16-12-6-2-4-8-14(12)25-15-9-5-3-7-13(15)16/h2-9,16H,10-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPJXMSJKVHLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide
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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide
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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide
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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide
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N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide
Reactant of Route 6
N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide

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